Cas no 2171823-50-8 ((3-bromo-5-ethylthiophen-2-yl)methanethiol)

(3-Bromo-5-ethylthiophen-2-yl)methanethiol is a sulfur-containing heterocyclic compound featuring a bromo-substituted thiophene core with an ethyl group at the 5-position and a methanethiol functional group at the 2-position. This structure offers versatile reactivity, particularly in cross-coupling reactions and nucleophilic substitutions, making it valuable in organic synthesis and pharmaceutical intermediates. The bromo group enhances its utility in palladium-catalyzed transformations, while the thiol functionality allows for further derivatization or conjugation. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. Suitable for controlled environments, it requires handling under inert conditions due to its thiol group’s sensitivity to oxidation. Ideal for researchers developing advanced heterocyclic frameworks or functionalized thiophene derivatives.
(3-bromo-5-ethylthiophen-2-yl)methanethiol structure
2171823-50-8 structure
Product name:(3-bromo-5-ethylthiophen-2-yl)methanethiol
CAS No:2171823-50-8
MF:C7H9BrS2
Molecular Weight:237.1803586483
CID:6294666
PubChem ID:165485595

(3-bromo-5-ethylthiophen-2-yl)methanethiol 化学的及び物理的性質

名前と識別子

    • (3-bromo-5-ethylthiophen-2-yl)methanethiol
    • 2171823-50-8
    • EN300-1289425
    • インチ: 1S/C7H9BrS2/c1-2-5-3-6(8)7(4-9)10-5/h3,9H,2,4H2,1H3
    • InChIKey: GHOJUNGLYNVUOC-UHFFFAOYSA-N
    • SMILES: BrC1C=C(CC)SC=1CS

計算された属性

  • 精确分子量: 235.93291g/mol
  • 同位素质量: 235.93291g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 108
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.2Ų
  • XLogP3: 3.2

(3-bromo-5-ethylthiophen-2-yl)methanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1289425-5000mg
(3-bromo-5-ethylthiophen-2-yl)methanethiol
2171823-50-8
5000mg
$2650.0 2023-10-01
Enamine
EN300-1289425-1000mg
(3-bromo-5-ethylthiophen-2-yl)methanethiol
2171823-50-8
1000mg
$914.0 2023-10-01
Enamine
EN300-1289425-500mg
(3-bromo-5-ethylthiophen-2-yl)methanethiol
2171823-50-8
500mg
$877.0 2023-10-01
Enamine
EN300-1289425-100mg
(3-bromo-5-ethylthiophen-2-yl)methanethiol
2171823-50-8
100mg
$804.0 2023-10-01
Enamine
EN300-1289425-1.0g
(3-bromo-5-ethylthiophen-2-yl)methanethiol
2171823-50-8
1g
$0.0 2023-06-07
Enamine
EN300-1289425-50mg
(3-bromo-5-ethylthiophen-2-yl)methanethiol
2171823-50-8
50mg
$768.0 2023-10-01
Enamine
EN300-1289425-2500mg
(3-bromo-5-ethylthiophen-2-yl)methanethiol
2171823-50-8
2500mg
$1791.0 2023-10-01
Enamine
EN300-1289425-10000mg
(3-bromo-5-ethylthiophen-2-yl)methanethiol
2171823-50-8
10000mg
$3929.0 2023-10-01
Enamine
EN300-1289425-250mg
(3-bromo-5-ethylthiophen-2-yl)methanethiol
2171823-50-8
250mg
$840.0 2023-10-01

(3-bromo-5-ethylthiophen-2-yl)methanethiol 関連文献

(3-bromo-5-ethylthiophen-2-yl)methanethiolに関する追加情報

Chemical Compound: (3-Bromo-5-Ethylthiophen-2-yl)Methanethiol (CAS No. 2171823-50-8)

The compound (3-Bromo-5-Ethylthiophen-2-yl)Methanethiol, identified by the CAS registry number 2171823-50-8, is a unique organic sulfur-containing compound with significant potential in various chemical applications. This compound belongs to the class of thiols, which are known for their versatile reactivity and wide-ranging uses in organic synthesis, materials science, and pharmaceutical research. The structure of this compound features a thiophene ring substituted with a bromine atom at position 3 and an ethyl group at position 5, with a methanethiol group attached at position 2. This combination of substituents imparts unique electronic and steric properties to the molecule, making it a valuable building block in modern chemistry.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (3-Bromo-5-Ethylthiophen-2-yl)Methanethiol. Researchers have explored various methodologies, including coupling reactions and thiolation strategies, to construct this compound with high purity and yield. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating the formation of the thiophene ring and its subsequent functionalization. These developments underscore the importance of this compound as a key intermediate in the synthesis of more complex molecular architectures.

The electronic properties of (3-Bromo-5-Ethylthiophen-2-yl)Methanethiol have been extensively studied using computational chemistry techniques. Density functional theory (DFT) calculations reveal that the presence of the bromine substituent at position 3 significantly alters the electron distribution within the thiophene ring, enhancing its reactivity towards electrophilic substitution reactions. Additionally, the ethyl group at position 5 introduces steric hindrance, which can influence the regioselectivity of subsequent reactions. These insights into the electronic structure provide valuable guidance for designing synthetic pathways that exploit this compound's reactivity.

In terms of applications, (3-Bromo-5-Ethylthiophen-2-yl)Methanethiol has shown promise in materials science, particularly in the development of novel organic semiconductors. The sulfur atoms within the molecule contribute to its ability to form stable π-conjugated systems, which are essential for electronic devices such as organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). Recent studies have demonstrated that incorporating this compound into polymer frameworks can enhance charge transport properties, paving the way for its use in advanced electronic materials.

The pharmaceutical industry has also taken interest in (3-Bromo-5-Ethylthiophen-2-yl)Methanethiol due to its potential as a bioactive molecule. Preclinical studies suggest that this compound exhibits modulatory effects on key cellular pathways involved in inflammation and oxidative stress. Its ability to interact with sulfur-containing biomolecules makes it a candidate for drug discovery programs targeting diseases such as neurodegenerative disorders and cardiovascular conditions.

Furthermore, green chemistry principles have been applied to optimize the synthesis and application of (3-Bromo-5-Ethylthiophen-2-yl)Methanethiol. Researchers have developed environmentally friendly reaction conditions, such as solvent-free protocols and catalytic systems that minimize waste generation. These efforts align with global sustainability goals while maintaining the high performance standards required for industrial applications.

In conclusion, (3-Bromo-5-Ethylthiophen-2-yl)Methanethiol (CAS No. 2171823-50-) represents a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and material science applications, positions it as an important tool for future innovations in chemistry and related fields.

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